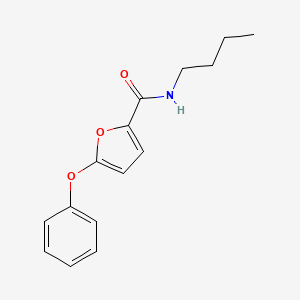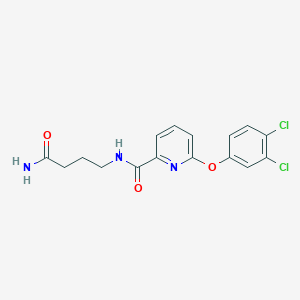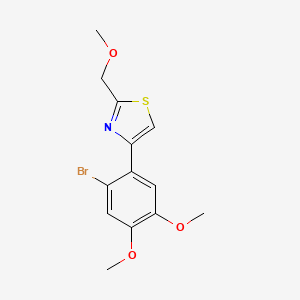
1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, is subjected to a series of reactions to introduce the desired functional groups.
Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized separately, often starting from pyrrolidine itself or its derivatives.
Coupling Reaction: The pyridine and pyrrolidine derivatives are coupled using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学的研究の応用
1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea has several scientific research applications, including:
Medicinal Chemistry: As a potential therapeutic agent for various diseases.
Biological Studies: To study its interactions with biological targets such as enzymes and receptors.
Industrial Applications: As a precursor for the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-(6-Methylpyridin-2-yl)-3-(3-piperidin-1-ylpropyl)urea: Similar structure with a piperidine ring instead of a pyrrolidine ring.
1-(6-Methylpyridin-2-yl)-3-(3-morpholin-1-ylpropyl)urea: Similar structure with a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1-(6-Methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
IUPAC Name |
1-(6-methylpyridin-2-yl)-3-(3-pyrrolidin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-12-6-4-7-13(16-12)17-14(19)15-8-5-11-18-9-2-3-10-18/h4,6-7H,2-3,5,8-11H2,1H3,(H2,15,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUFWNTUHYZCPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate](/img/structure/B6749474.png)
![2-[2-Methoxy-4-[2-(1-propan-2-ylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide](/img/structure/B6749487.png)

![[2-(2-Chlorophenyl)-1,3-thiazol-5-yl]-[2-(methoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B6749498.png)
![(2S)-2-[[2-(methoxymethyl)-6-methylpyrimidin-4-yl]amino]-3-methyl-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B6749505.png)
![N-[1-(6-chloro-1H-benzimidazol-2-yl)ethyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6749511.png)
![1,2-dimethyl-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]piperidin-4-amine](/img/structure/B6749518.png)

![N-ethyl-N-[4-[[4-(1-methylpyrrolidine-2-carbonyl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B6749523.png)


![1-[(1-Ethylpyrrolidin-3-yl)methyl]-3-(6-methylpyridin-2-yl)urea](/img/structure/B6749561.png)

![1-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-3-[4-(methoxymethyl)phenyl]-1-methylurea](/img/structure/B6749566.png)
